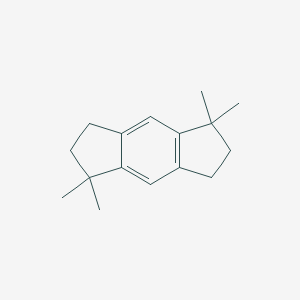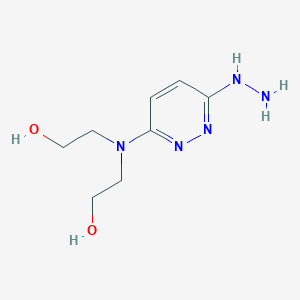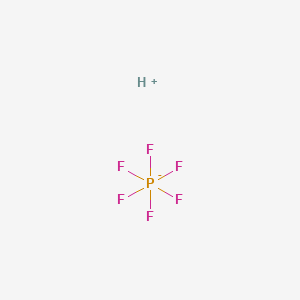
Thiochroman-4-one, 2-methyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochroman-4-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfur-containing compound that belongs to the family of thiochromanones. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. In addition, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and is readily available. Thiochroman-4-one, 2-methyl-, 1,1-dioxide is also stable under a wide range of conditions and can be easily stored. However, there are also some limitations associated with the use of thiochroman-4-one, 2-methyl-, 1,1-dioxide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on thiochroman-4-one, 2-methyl-, 1,1-dioxide. One possible direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate the compound's potential applications in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide and to identify other potential biological activities of the compound.
Synthesemethoden
The synthesis of thiochroman-4-one, 2-methyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,4-benzoquinone with 3-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form thiochroman-4-one, 2-methyl-, 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16808-50-7 |
|---|---|
Produktname |
Thiochroman-4-one, 2-methyl-, 1,1-dioxide |
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
YGBBZIIRLOMZRI-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Kanonische SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



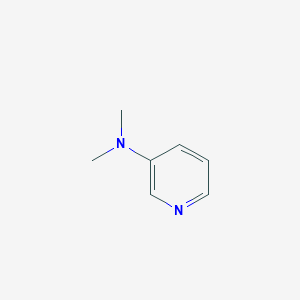

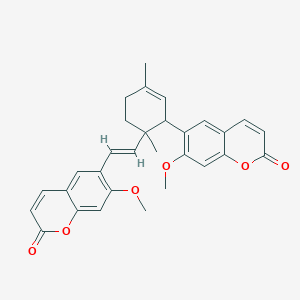
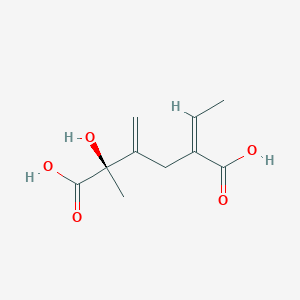


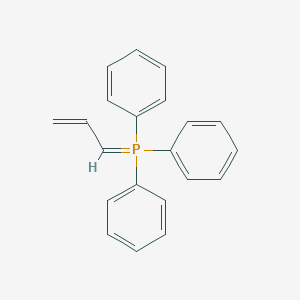

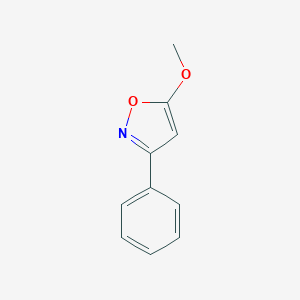
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
